(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine

Myeloperoxidase Inhibition SERT Inhibition Structure-Activity Relationship (SAR)

Researchers conducting SAR studies on dual MPO/SERT inhibitors require stereochemically pure building blocks with unambiguous (S)-configuration. (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine (CAS: 1103518-35-9) addresses the gap between broadly available racemic mixtures and the need for enantiomerically defined 3-(aminoalkyl)-5-fluoroindole probes. - Defined (S)-stereochemistry enables chiral discrimination analysis in MPO active site binding and SERT affinity studies. - 3-carbon linker (homotryptamine scaffold) with 2-methyl branch offers distinct pharmacological profile vs. standard α-methyltryptamine analogs. - Supplied as the single (S)-enantiomer, suitable for in vitro receptorome screening, metabolic stability assays, and CYP inhibition studies without confounding racemic effects. Available through BenchChem's global B2B supply network. Custom synthesis and bulk quantities are available upon request, ensuring reliable procurement for hit-to-lead optimization programs.

Molecular Formula C12H15FN2
Molecular Weight 206.26 g/mol
Cat. No. B12862208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine
Molecular FormulaC12H15FN2
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=C1C=C(C=C2)F)CN
InChIInChI=1S/C12H15FN2/c1-8(6-14)4-9-7-15-12-3-2-10(13)5-11(9)12/h2-3,5,7-8,15H,4,6,14H2,1H3/t8-/m0/s1
InChIKeyNLRRJAHVVQTEBE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 5-Fluoroindolealkylamine Intermediate


(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine (CAS: 1103518-35-9) is a chiral, non-natural tryptamine derivative belonging to the 3-(aminoalkyl)-5-fluoroindole class [1]. Unlike the more widely characterized α-methyltryptamine (AMT) analogues such as 5-fluoro-αMT, this compound possesses a homotryptamine scaffold (3-carbon linker between indole and amine) with a methyl branch at the 2-position of the side chain and defined (S)-stereochemistry, making it a valuable synthetic intermediate or pharmacological probe for structure–activity relationship (SAR) studies targeting myeloperoxidase (MPO) inhibition and serotonin transporter (SERT) binding [1].

Differentiation from 5-Fluoro-αMT and Racemates


Compounds within the 5-fluoroindolealkylamine family cannot be generically interchanged because minor structural modifications—such as side-chain length, methyl-branch position, and absolute stereochemistry—profoundly alter their pharmacological profile. 5-Fluoro-α-methyltryptamine (5-Fluoro-αMT) acts as a potent monoamine oxidase A (MAO-A) inhibitor and 5-HT2A receptor agonist, whereas certain 3-(aminoalkyl)-5-fluoroindoles with a homologous side-chain have been optimized for dual MPO/SERT inhibition [1]. The (S)-enantiomer of the target compound may exhibit different potency, selectivity, and metabolic stability compared to its (R)-enantiomer or the racemic mixture [2]. Therefore, substituting any of these analogs for (S)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine without direct comparative data risks selecting a compound with divergent target engagement and pharmacological outcomes, invalidating SAR hypotheses and experimental conclusions.

Comparative Evidence Against Closest Analogs


Data Gap: No Published Direct Comparative Data

A comprehensive search of the primary literature and patent databases reveals that no head-to-head comparative study has been published that quantitatively measures the activity of (S)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine against its closest analogs in the same assay under identical conditions. The available data for the broader 3-(aminoalkyl)-5-fluoroindole class indicates that a derivative with a 5-carbon side chain ('compound 25') showed the best dual MPO/SERT activity [1]. However, the target compound is not that specific derivative, and no quantitative IC50, Ki, or other affinity/potency values for the target compound have been located in the authorized public domain sources. Consequently, any claim of superior differentiation would be speculative and is therefore withheld in accordance with the required evidence standards.

Myeloperoxidase Inhibition SERT Inhibition Structure-Activity Relationship (SAR)

Scaffold Advantage vs. 5-Fluoro-αMT for Dual MPO/SERT

The core scaffold of the target compound—a 5-fluoroindole linked to a branched propylamine chain—distinguishes it from 5-fluoro-αMT (an indole-3-ethylamine). Research on the 3-(aminoalkyl)-5-fluoroindole series demonstrates that extending the linker from two carbons (as in 5-fluoro-αMT) to three or more carbons can shift the pharmacological profile from a serotonergic psychedelic/releasing agent toward a dual MPO/SERT inhibitor [1]. Specifically, a derivative with a 5-carbon side chain achieved optimal activity at the nanomolar range for both targets, indicating that the target compound's homologated scaffold is a more relevant starting point for this therapeutic concept than the αMT scaffold [1]. This class-level inference highlights the target compound's potential superiority for MPO/SERT-focused projects, although it remains a qualitative differentiation pending direct quantitative verification.

Myeloperoxidase Serotonin Transporter Dual Inhibitor Design

Chiral Purity Advantage over Racemic Mixture

The target compound is commercially available as the single (S)-enantiomer with a purity of 98% (achiral purity) . In the broader class of chiral indolealkylamines, enantiomers often exhibit markedly different pharmacodynamics and pharmacokinetics. For instance, the (S)-enantiomer of related tryptamine derivatives has been shown to possess distinct receptor binding affinities and metabolic profiles compared to the (R)-enantiomer . While no direct comparative data for this specific compound's enantiomers have been published, procuring the defined (S)-enantiomer, rather than a racemate, ensures experimental reproducibility and eliminates the confounding variable of mixed stereochemistry. The racemic mixture of the analog 3-(5-fluoro-1H-indol-3-yl)-2-methylpropylamine (CAS 1220039-79-1) is also available, but its use introduces uncertainty in interpreting SAR and in vivo outcomes.

Enantioselective Synthesis Chiral Resolution Stereochemistry-Dependent Pharmacology

Validated Application Scenarios


SAR Exploration of MPO/SERT Dual Inhibitors

As a member of the 3-(aminoalkyl)-5-fluoroindole series, which has produced nanomolar dual MPO/SERT inhibitors, this compound can serve as a key intermediate or comparator in synthesizing and evaluating novel analogs with varying side-chain lengths and substitution patterns. The (S)-configuration provides a defined stereochemical starting point for probing chiral discrimination in target binding. [1]

Enantioselective Profiling of Homotryptamine Scaffolds

The single (S)-enantiomer is suitable for in vitro receptorome screening, metabolic stability assays, and CYP inhibition studies to generate the primary data that are currently absent from the literature. Comparing results obtained with this compound to those of the racemate (CAS 1220039-79-1) can reveal enantioselective effects, a critical step in hit-to-lead optimization. [2]

Chemical Probe for Indoleamine-Binding Enzymes

Given the established role of 5-fluorotryptamine and its derivatives as MPO inhibitors, this compound can be deployed as a tool molecule to investigate the binding mode and mechanism of inhibition of indole-based ligands to MPO and other heme peroxidases through kinetic and spectroscopic studies. [1]

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